Cas no 89166-57-4 ((2-hydroxypropanoyl)urea)

(2-Hydroxypropanoyl)urea is a synthetic organic compound characterized by the presence of both hydroxyl and urea functional groups. Its structure combines the reactivity of a hydroxypropanoyl moiety with the stability of a urea backbone, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. The compound exhibits potential as a building block for drug development, particularly in designing prodrugs or modified-release formulations due to its hydrolytic stability and controlled degradation properties. Its bifunctional nature allows for selective derivatization, enabling tailored physicochemical properties. (2-Hydroxypropanoyl)urea may also serve as a precursor for biocompatible polymers or crosslinking agents, offering utility in biomedical applications.
(2-hydroxypropanoyl)urea structure
(2-hydroxypropanoyl)urea structure
Product name:(2-hydroxypropanoyl)urea
CAS No:89166-57-4
MF:C4H8N2O3
Molecular Weight:132.117920875549
MDL:MFCD12137910
CID:711177
PubChem ID:23461881

(2-hydroxypropanoyl)urea 化学的及び物理的性質

名前と識別子

    • Propanamide,N-(aminocarbonyl)-2-hydroxy-
    • N-carbamoyl-2-hydroxypropanamide
    • Urea, lactoyl- (7CI)
    • (2-hydroxypropanoyl)urea
    • MDL: MFCD12137910
    • インチ: 1S/C4H8N2O3/c1-2(7)3(8)6-4(5)9/h2,7H,1H3,(H3,5,6,8,9)
    • InChIKey: FVJIHRLRPLVRAZ-UHFFFAOYSA-N
    • SMILES: N(C(=O)C(C)O)C(N)=O

(2-hydroxypropanoyl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-212103-0.1g
(2-hydroxypropanoyl)urea
89166-57-4 95%
0.1g
$337.0 2023-09-16
Enamine
EN300-212103-1.0g
(2-hydroxypropanoyl)urea
89166-57-4 95%
1g
$0.0 2023-06-08
TRC
B447598-50mg
(2-hydroxypropanoyl)urea
89166-57-4
50mg
$ 250.00 2022-06-07
1PlusChem
1P003WX7-250mg
Propanamide,N-(aminocarbonyl)-2-hydroxy-
89166-57-4 95%
250mg
$657.00 2024-04-20
Enamine
EN300-212103-10g
(2-hydroxypropanoyl)urea
89166-57-4 95%
10g
$4176.0 2023-09-16
1PlusChem
1P003WX7-2.5g
Propanamide,N-(aminocarbonyl)-2-hydroxy-
89166-57-4 95%
2.5g
$2414.00 2024-04-20
1PlusChem
1P003WX7-500mg
Propanamide,N-(aminocarbonyl)-2-hydroxy-
89166-57-4 95%
500mg
$999.00 2024-04-20
A2B Chem LLC
AB81835-1g
Propanamide,N-(aminocarbonyl)-2-hydroxy-
89166-57-4 95%
1g
$1058.00 2024-04-19
A2B Chem LLC
AB81835-100mg
Propanamide,N-(aminocarbonyl)-2-hydroxy-
89166-57-4 95%
100mg
$390.00 2024-04-19
TRC
B447598-100mg
(2-hydroxypropanoyl)urea
89166-57-4
100mg
$ 365.00 2022-06-07

(2-hydroxypropanoyl)urea 関連文献

(2-hydroxypropanoyl)ureaに関する追加情報

Professional Introduction to (2-hydroxypropanoyl)urea (CAS No. 89166-57-4)

(2-hydroxypropanoyl)urea, chemically designated as CAS No. 89166-57-4, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, characterized by its urea functional group and a 2-hydroxypropanoyl side chain, has garnered attention due to its versatile applications in synthetic chemistry and potential utility in drug development. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules, including those with therapeutic implications.

The 2-hydroxypropanoyl moiety introduces a hydroxyl group into the molecular framework, which can participate in hydrogen bonding and other interactions, making it particularly useful in the design of molecules that require specific binding affinities or solubility characteristics. This feature has been exploited in recent studies aimed at developing novel ligands for enzyme inhibition and receptor binding. The urea component, on the other hand, provides a polar and nitrogen-rich environment that can enhance the compound's solubility in aqueous systems, facilitating its use in formulations requiring biological compatibility.

In recent years, there has been a growing interest in the development of urea-based compounds as pharmacological agents. The versatility of the urea group allows for the creation of molecules with diverse biological activities. For instance, derivatives of (2-hydroxypropanoyl)urea have been investigated for their potential as antimicrobial agents, owing to the ability of the urea moiety to disrupt bacterial cell membranes. Additionally, the hydroxyl group can be further functionalized to introduce additional pharmacophores, enhancing the compound's interaction with biological targets.

One of the most compelling aspects of (2-hydroxypropanoyl)urea is its role as a building block in medicinal chemistry. Its structural simplicity allows for easy modification, enabling chemists to tailor its properties for specific applications. Researchers have utilized this compound to synthesize novel heterocyclic structures, which are known to exhibit a wide range of biological activities. These efforts have led to the discovery of several promising lead compounds that are currently undergoing further investigation in preclinical studies.

The synthesis of (2-hydroxypropanoyl)urea involves well-established organic chemistry techniques, making it accessible for large-scale production. The reaction typically proceeds via the condensation of acetoacetic acid derivatives with urea under controlled conditions. This synthetic route is both efficient and cost-effective, ensuring that sufficient quantities of the compound can be produced for research and development purposes. The availability of this compound has facilitated numerous studies aimed at exploring its potential applications in pharmaceuticals and materials science.

In materials science, (2-hydroxypropanoyl)urea has been investigated for its potential use in polymer chemistry. Its ability to form hydrogen bonds with other functional groups makes it an excellent candidate for cross-linking agents and additives that improve material properties such as flexibility and thermal stability. Additionally, the compound's solubility characteristics make it suitable for use in solution-based processing techniques, such as spin coating and inkjet printing, which are increasingly employed in the fabrication of advanced materials.

Recent advancements in computational chemistry have also highlighted the importance of (2-hydroxypropanoyl)urea as a model compound for studying molecular interactions. High-throughput virtual screening methods have been employed to identify potential binding partners for this molecule, leading to the discovery of novel drug candidates with improved efficacy and reduced side effects. These computational approaches have significantly accelerated the drug discovery process by allowing researchers to predict molecular interactions with high accuracy.

The environmental impact of (2-hydroxypropanoyl)urea has also been a subject of interest. Studies have shown that this compound is biodegradable under certain conditions, suggesting that it can be safely used in applications where environmental persistence is a concern. Furthermore, efforts are underway to develop green synthetic routes that minimize waste and reduce energy consumption during production. These sustainable practices are essential for ensuring that chemical compounds like (2-hydroxypropanoyl)urea can be utilized without adverse environmental consequences.

In conclusion, (2-hydroxypropanoyl)urea (CAS No. 89166-57-4) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features make it an invaluable tool for synthetic chemists and researchers working on drug development and advanced materials. As our understanding of molecular interactions continues to evolve, compounds like (2-hydroxypropanoyl)urea will undoubtedly play a crucial role in shaping the future of chemical research and innovation.

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